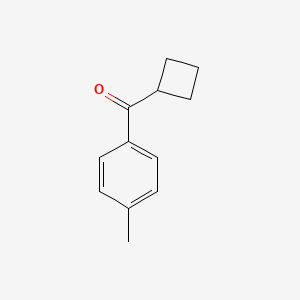

Cyclobutyl 4-methylphenyl ketone

Descripción general

Descripción

Cyclobutyl 4-methylphenyl ketone is an organic compound with the molecular formula C12H14O and a molecular weight of 174.24 g/mol . It is a ketone featuring a cyclobutyl group attached to a 4-methylphenyl group. This compound is used primarily in research and development settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyclobutyl 4-methylphenyl ketone can be synthesized through various methods. One common approach involves the intermolecular [4 + 2] cycloaddition reactions. For example, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition between 3-alkoxycyclobutanones and aldehydes or ketones, activated by boron trifluoride etherate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of ketone synthesis, such as the use of acid chlorides or nitriles, can be applied .

Análisis De Reacciones Químicas

Types of Reactions: Cyclobutyl 4-methylphenyl ketone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the ketone to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted ketones or other functionalized products.

Aplicaciones Científicas De Investigación

Organic Synthesis

CBMPK serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for specific reactivity patterns that are beneficial in synthetic pathways, particularly in the formation of cyclic compounds through reactions such as cycloaddition and functionalization.

Biochemical Studies

Research indicates that CBMPK interacts with enzymes, potentially modulating their activity. This interaction can lead to significant effects on metabolic pathways and cellular signaling. Notably, studies have shown that its reactivity with adjacent carbanion centers provides insights into the electronic effects of four-membered rings in organic compounds.

Materials Science

The compound's reactivity makes it valuable in materials science, where it can be utilized to develop new materials with specific properties. Its ability to undergo various chemical transformations under controlled conditions allows for tailored material design.

Antimicrobial and Anticancer Research

Recent studies have explored the potential antimicrobial properties of CBMPK, particularly against pathogens like Mycobacterium tuberculosis. Additionally, its derivatives have shown promise in anticancer applications, demonstrating significant cytotoxicity against various human cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study by Sittiwong et al. demonstrated that cyclobutene derivatives exhibited antimicrobial properties against Mycobacterium tuberculosis. The research involved synthesizing various cyclobutene analogs and testing their efficacy in vitro, revealing promising results that warrant further exploration in vivo.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of cyclobutyl ketones, where compounds were tested against different cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as lead compounds for drug development.

Mecanismo De Acción

The mechanism of action for Cyclobutyl 4-methylphenyl ketone involves a sequential C−H/C−C functionalization strategy for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. This process highlights the compound’s ability to undergo transformation under specific conditions, leading to complex cyclic structures.

Comparación Con Compuestos Similares

- Cyclohexyl 4-methylphenyl ketone

- Cyclopropyl 4-methylphenyl ketone

- Cyclopentyl 4-methylphenyl ketone

Comparison: Cyclobutyl 4-methylphenyl ketone is unique due to its four-membered cyclobutyl ring, which imparts distinct electronic and steric properties compared to its cyclohexyl, cyclopropyl, and cyclopentyl analogs. The cyclobutyl group exhibits minimal stabilization of adjacent carbanion centers, unlike the cyclopropyl group. This characteristic makes this compound particularly useful in specific synthetic applications where such electronic effects are desired.

Actividad Biológica

Cyclobutyl 4-methylphenyl ketone (CBMPK) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and applications of CBMPK, drawing from various studies and research findings.

CBMPK exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : CBMPK interacts with various enzymes, potentially modulating their activity. This interaction can lead to either inhibition or activation of enzymatic pathways, affecting cellular processes such as metabolism and signaling.

- Stability and Degradation : The compound's stability under different conditions influences its long-term effects on cellular function. Degradation products may exhibit distinct biochemical properties, which can impact biological outcomes.

The mechanisms through which CBMPK exerts its biological effects are multifaceted:

- Binding Interactions : CBMPK's ability to bind to specific molecular targets, including enzymes and receptors, plays a crucial role in its biological activity. This binding can lead to alterations in enzyme kinetics and receptor signaling pathways .

- Dosage Effects : Research indicates that the effects of CBMPK vary with dosage. Low concentrations may have minimal effects, while higher concentrations can significantly influence cellular signaling pathways and gene expression.

Antimicrobial Properties

CBMPK has been investigated for its potential antimicrobial activity. Studies have shown that certain derivatives of cyclobutyl ketones exhibit inhibitory effects against pathogenic bacteria, including Mycobacterium tuberculosis, suggesting a promising avenue for developing new antibiotics .

Anticancer Activity

Recent research highlights the anticancer potential of compounds related to CBMPK. Preliminary studies indicate that some derivatives demonstrate significant cytotoxicity against various human cancer cell lines, suggesting a potential role in cancer therapy .

| Study Focus | Findings |

|---|---|

| Antimicrobial | Inhibition of Mycobacterium tuberculosis growth |

| Anticancer | Significant cytotoxicity against cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted by Sittiwong et al. demonstrated that cyclobutene derivatives exhibited antimicrobial properties against Mycobacterium tuberculosis. The study involved synthesizing various cyclobutene analogs and testing their efficacy in vitro, revealing promising results that warrant further exploration in vivo .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer activity of cyclobutyl ketones, where compounds were tested against different cancer cell lines. Results indicated that certain derivatives had IC50 values in the low micromolar range, highlighting their potential as lead compounds for drug development .

5. Future Directions

The ongoing research into CBMPK suggests several future directions:

- Therapeutic Development : Continued exploration of CBMPK's structure-activity relationship (SAR) could lead to the development of novel therapeutic agents targeting bacterial infections and cancer.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying CBMPK's biological activities will enhance understanding and facilitate the design of more effective compounds.

Propiedades

IUPAC Name |

cyclobutyl-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9-5-7-11(8-6-9)12(13)10-3-2-4-10/h5-8,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMXFDVNBWUEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311780 | |

| Record name | Cyclobutyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-39-5 | |

| Record name | 53342-39-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutyl(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.